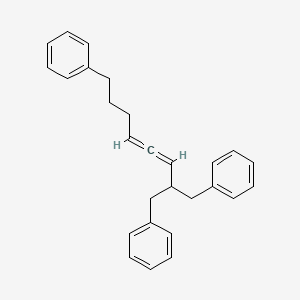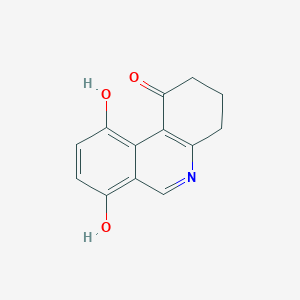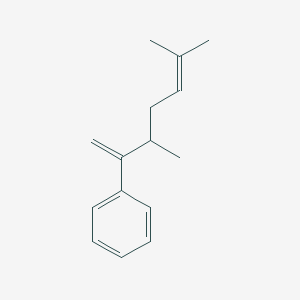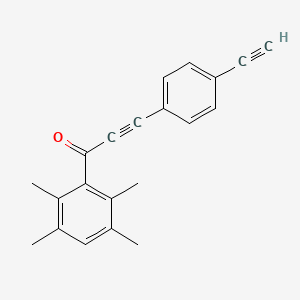![molecular formula C13H11ClO2S B14204696 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-64-0](/img/structure/B14204696.png)
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules, and a chlorobut-2-en-1-yl sulfanyl group, which contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one typically involves the reaction of 4-chlorobut-2-en-1-yl sulfide with a benzopyran derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(4-Chlorobut-2-yn-1-yl)sulfanyl]-2H-1-benzopyran-2-one: Similar structure but with an alkyne group instead of an alkene.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-thione: Similar structure but with a thione group instead of a ketone.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both the benzopyran core and the chlorobut-2-en-1-yl sulfanyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
CAS番号 |
831225-64-0 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC名 |
4-(4-chlorobut-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C13H11ClO2S/c14-7-3-4-8-17-12-9-13(15)16-11-6-2-1-5-10(11)12/h1-6,9H,7-8H2 |
InChIキー |
JRKWPPICGLAHKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)SCC=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)






![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)

